2-[Benzyl(methyl)amino]ethane-1-thiol
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Overview
Description
2-[Benzyl(methyl)amino]ethane-1-thiol is an organic compound that belongs to the class of thiols Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom This compound is of interest due to its unique structural features, which include a benzyl group, a methyl group, and an ethane-1-thiol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]ethane-1-thiol can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloride with methylamine to form N-benzylmethylamine. This intermediate is then reacted with 2-chloroethanethiol under basic conditions to yield the desired product.
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Step 1: Formation of N-benzylmethylamine
Reactants: Benzyl chloride, methylamine
Conditions: Solvent (e.g., ethanol), temperature (e.g., 60°C), reaction time (e.g., 4 hours)
Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_3 + \text{HCl} ]
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Step 2: Formation of this compound
Reactants: N-benzylmethylamine, 2-chloroethanethiol
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., 50°C), reaction time (e.g., 6 hours)
Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_3 + \text{ClCH}_2\text{CH}_2\text{SH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_3\text{CH}_2\text{CH}_2\text{SH} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]ethane-1-thiol undergoes various chemical reactions, including:
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Oxidation: : The thiol group can be oxidized to form disulfides.
Reagents: Hydrogen peroxide, iodine
Conditions: Mild temperature, aqueous or organic solvent
Products: Disulfides [ 2 \text{RSH} \rightarrow \text{RSSR} + 2 \text{H}_2\text{O} ]
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Reduction: : The disulfide formed from oxidation can be reduced back to the thiol.
Reagents: Dithiothreitol, tris(2-carboxyethyl)phosphine
Products: Thiols [ \text{RSSR} + 2 \text{H} \rightarrow 2 \text{RSH} ]
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Substitution: : The amino group can undergo substitution reactions with various electrophiles.
Reagents: Alkyl halides, acyl chlorides
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., 50°C)
Products: Substituted amines [ \text{RNH}_2 + \text{R’}\text{X} \rightarrow \text{RNH}\text{R’} + \text{HX} ]
Scientific Research Applications
2-[Benzyl(methyl)amino]ethane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of thiol-based redox biology. Thiols play a crucial role in maintaining cellular redox balance, and this compound can serve as a model for studying these processes.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]ethane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-[Benzyl(methyl)amino]ethane-1-thiol can be compared with other similar compounds, such as:
2-Aminoethanethiol: Lacks the benzyl and methyl groups, making it less hydrophobic and less sterically hindered.
N-Benzyl-2-aminoethanethiol: Similar structure but lacks the methyl group, which can affect its reactivity and interactions.
N-Methyl-2-aminoethanethiol: Lacks the benzyl group, resulting in different hydrophobicity and steric properties.
The uniqueness of this compound lies in its combination of benzyl, methyl, and thiol functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]ethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKAPXRGFLJFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304437 |
Source
|
Record name | 2-[Benzyl(methyl)amino]ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38025-52-4 |
Source
|
Record name | NSC165790 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[Benzyl(methyl)amino]ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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